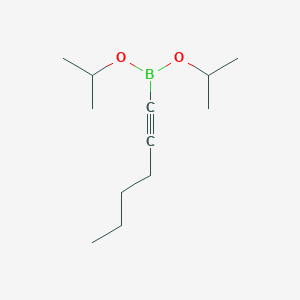
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-hexynylboronic acid with isopropyl alcohol under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme is as follows:
1-Hexynylboronic acid+Isopropyl alcohol→Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester+Water
Industrial Production Methods: Industrial production of boronic esters often involves the use of borate esters as intermediates. These borate esters are reacted with alcohols to form the desired boronic esters. The process is typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Boronic esters can undergo oxidation to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boronic esters to boranes or other reduced boron species.
Substitution: Boronic esters can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted boronic esters.
科学的研究の応用
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.
作用機序
The mechanism of action of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps in this mechanism include transmetallation, oxidative addition, and reductive elimination.
類似化合物との比較
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in the synthesis of vinyl-containing compounds.
Uniqueness: Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound can participate in a wider range of reactions compared to simpler boronic acids, making it a valuable tool in the synthesis of complex molecules.
特性
CAS番号 |
121021-21-4 |
|---|---|
分子式 |
C12H23BO2 |
分子量 |
210.12 g/mol |
IUPAC名 |
hex-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13(14-11(2)3)15-12(4)5/h11-12H,6-8H2,1-5H3 |
InChIキー |
XCIFBLKIMXIDIL-UHFFFAOYSA-N |
正規SMILES |
B(C#CCCCC)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


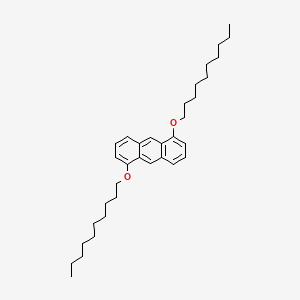
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
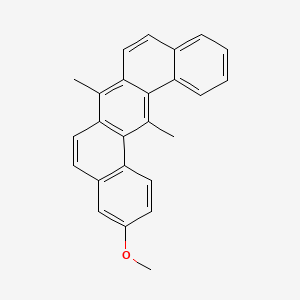
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

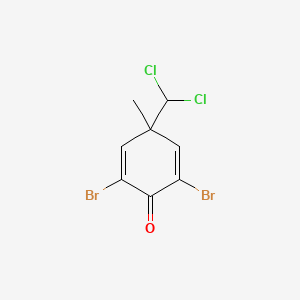
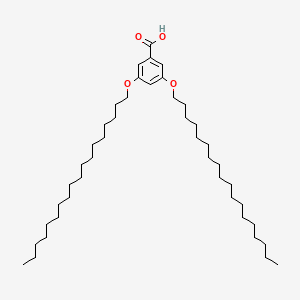
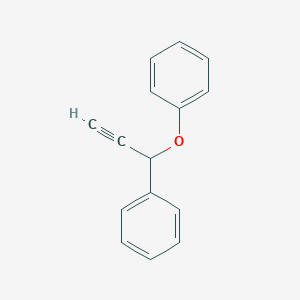
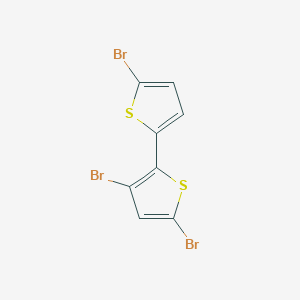
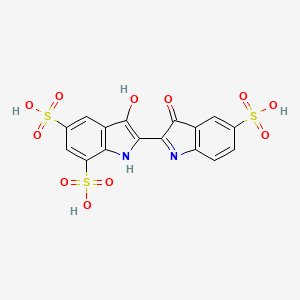
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
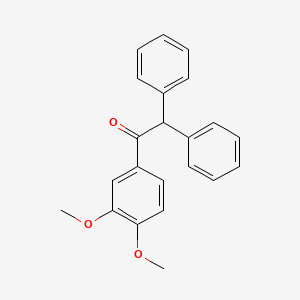

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
